Methanone, [3-amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](3-methoxyphenyl)-
Overview
Description
Methanone, 3-amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl- is a complex organic compound with a unique structure that includes a thienyl group, a phenylsulfonyl group, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 3-amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Methanone, 3-amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Methanone, 3-amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methanone, 3-amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
- (2-amino-5-chlorophenyl)(3-methoxyphenyl)methanone
- (3-amino-5,6,7,8-tetrahydrothieno(2,3-b)quinolin-2-yl)(3-methoxyphenyl)methanone
Uniqueness
Methanone, 3-amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl- is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(3-methoxyanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S2/c1-31-18-10-6-8-16(14-18)22(28)23-21(26)24(34(29,30)20-12-4-3-5-13-20)25(33-23)27-17-9-7-11-19(15-17)32-2/h3-15,27H,26H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXGEBNZKZJHAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120535 | |
Record name | [3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892299-27-3 | |
Record name | [3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](3-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892299-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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